3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
Description
Properties
IUPAC Name |
5-methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-3-4-16(18-17-12)21-11-14-5-7-20(8-6-14)10-15-9-13(2)22-19-15/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSOOCKIUZHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)CC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxazole intermediates, which are then coupled with the pyridazine ring under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Backbone Diversity: The target compound’s pyridazine core contrasts with pyrimidinone (BK70486) or phenol () scaffolds, influencing π-π stacking and dipole interactions.
- Heterocyclic Substituents : The 5-methyloxazole group in the target compound and BK70659 offers electron-rich regions for hydrogen bonding, whereas BK70486’s pyrazole-carboxamide introduces additional hydrogen-bonding sites .
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxy linker may improve aqueous solubility relative to BK70659’s carbonyl group but reduce it compared to phenolic compounds (e.g., ’s phenol analog) due to the absence of a polar hydroxyl group .
- LogP : The piperidine and oxazole groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. Fluorine in P807-0463 enhances lipid solubility, a feature absent in the target compound .
- Hydrogen Bonding: The oxazole’s nitrogen and oxygen atoms, combined with the pyridazine core, suggest multiple hydrogen-bonding sites, akin to BK70486’s pyrimidinone and amide groups .
Crystallographic and Structural Insights
- Crystallography Tools : Structural elucidation of such compounds relies on tools like SHELX (for refinement) and ORTEP (for visualization), which are critical for confirming stereochemistry and intermolecular interactions .
- Hydrogen-Bonding Networks : Etter’s graph-set analysis () could predict the target compound’s crystal packing, influenced by oxazole-pyridazine interactions and methoxy linker flexibility .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to BK70659, involving coupling of pyridazine derivatives with functionalized piperidines .
- Biological Potential: Structural analogs like BK70486 and P807-0463 suggest possible activity in kinase or GPCR modulation, though the target compound’s specific targets remain unverified .
- Optimization Opportunities : Introducing fluorine (as in P807-0463) or modifying the linker (e.g., replacing methoxy with sulfonamide) could enhance bioavailability or selectivity .
Biological Activity
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the current understanding of its biological activity, supported by recent research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as , with a molecular weight of approximately 288.35 g/mol. The compound features a pyridazine core substituted with a methoxy group and a piperidine moiety linked to an oxazole ring.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . In particular, it has shown significant inhibitory effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Micrococcus luteus | Selective inhibition |
| Candida species | Antifungal activity observed |
The compound exhibits selective action against Gram-positive and certain Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity Studies
In cytotoxicity assays conducted on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines, the compound demonstrated a favorable safety profile with low cytotoxic effects. The MTT assay results indicated that the compound does not significantly impair cell viability at therapeutic concentrations .
Molecular docking studies have provided insights into the mechanism of action of this compound. It interacts with key enzymes such as DNA gyrase and MurD , which are critical for bacterial DNA replication and cell wall synthesis respectively. The binding interactions involve:
- Hydrogen bonds with amino acid residues (e.g., SER1084, ASP437).
- Pi-Pi stacking interactions with nucleotides.
These interactions suggest a robust mechanism that could explain its potent antibacterial activity .
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical strains of bacteria isolated from infected patients. The results confirmed its effectiveness against multi-drug resistant strains, showcasing its potential application in treating resistant infections .
Study 2: Cytotoxicity Assessment
A comprehensive evaluation was performed using various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential utility in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
